molecular formula C9H5BrFNO B13913614 4-Bromo-6-fluoro-2,3-dihydrobenzofuran-7-carbonitrile

4-Bromo-6-fluoro-2,3-dihydrobenzofuran-7-carbonitrile

Cat. No.: B13913614
M. Wt: 242.04 g/mol
InChI Key: WOGHHPJIBWCKDR-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-2,3-dihydrobenzofuran-7-carbonitrile is an organic compound with the molecular formula C9H5BrFNO It is a derivative of benzofuran, characterized by the presence of bromine, fluorine, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoro-2,3-dihydrobenzofuran-7-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Fluorination: The selective introduction of a fluorine atom.

    Formation of the Nitrile Group:

The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production time .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoro-2,3-dihydrobenzofuran-7-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxides or reduction to form corresponding reduced products.

    Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxides or reduced forms of the compound .

Scientific Research Applications

4-Bromo-6-fluoro-2,3-dihydrobenzofuran-7-carbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoro-2,3-dihydrobenzofuran-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-fluoro-1,3-benzothiazol-2-amine
  • 4-Bromo-1-fluoro-2-nitrobenzene
  • 4-Bromo-2,3-difluorobenzaldehyde

Uniqueness

4-Bromo-6-fluoro-2,3-dihydrobenzofuran-7-carbonitrile is unique due to its specific combination of bromine, fluorine, and nitrile groups within the benzofuran structure. This unique combination imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

IUPAC Name

4-bromo-6-fluoro-2,3-dihydro-1-benzofuran-7-carbonitrile

InChI

InChI=1S/C9H5BrFNO/c10-7-3-8(11)6(4-12)9-5(7)1-2-13-9/h3H,1-2H2

InChI Key

WOGHHPJIBWCKDR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C(=CC(=C21)Br)F)C#N

Origin of Product

United States

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